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molecular formula C11H15NO3 B8454067 Ethyl 2-(3-hydroxy-4-aminophenyl)propionate

Ethyl 2-(3-hydroxy-4-aminophenyl)propionate

Cat. No. B8454067
M. Wt: 209.24 g/mol
InChI Key: DMJBUAAUSMMJFJ-UHFFFAOYSA-N
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Patent
US08084484B2

Procedure details

To the flask was added THF/EtOH (1:1, 30 mL) followed by Ethyl 2-(3-hydroxy-4-nitrophenyl)propanoate (900 mg, 3.76 mmol) and 10% palladium carbon (93 mg) at room temperature. The reaction mixture was hydrogenated and stirred for 1 hrs at 46 psi then filtered through celite bed, and washed with EtOAc. The filtrate was concentrated in vacuo. The residue was purified by flash column chromatography on silica gel using EtOAc:hexanes (1:2) as eluant.
Name
Ethyl 2-(3-hydroxy-4-nitrophenyl)propanoate
Quantity
900 mg
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
93 mg
Type
catalyst
Reaction Step One
Name
THF EtOH
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:11]([CH3:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O>[C].[Pd].C1COCC1.CCO>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([CH:11]([CH3:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:3][C:2]=1[OH:1] |f:1.2,3.4|

Inputs

Step One
Name
Ethyl 2-(3-hydroxy-4-nitrophenyl)propanoate
Quantity
900 mg
Type
reactant
Smiles
OC=1C=C(C=CC1[N+](=O)[O-])C(C(=O)OCC)C
Name
palladium carbon
Quantity
93 mg
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
THF EtOH
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1.CCO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hrs at 46 psi
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered through celite bed
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=C(C=C(C=C1)C(C(=O)OCC)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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